5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride
Description
Properties
IUPAC Name |
5-chloro-2,3-bis(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N.ClH/c8-2-5-1-6(10)4-11-7(5)3-9;/h1,4H,2-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJNSAWNKMNPRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)CCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745097 | |
| Record name | 5-Chloro-2,3-bis(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356109-72-2 | |
| Record name | Pyridine, 5-chloro-2,3-bis(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2,3-bis(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chlorination of 2-Chloro-3-methylpyridine
- Starting Material: 2-chloro-3-methylpyridine
- Reagents: Trichloroisocyanuric acid or chlorine gas
- Conditions: Initiation with chemical initiators or light sources, temperature range 80–200 °C, atmospheric or slight negative pressure
- Process: The methyl groups on the pyridine ring are chlorinated to chloromethyl groups. The reaction avoids the use of solvents and neutralization steps, reducing waste generation.
- Advantages: Safer than chlorine gas methods, no aqueous waste, and high selectivity.
- Reference: Patent CN104086480A describes this method for 2-chloro-5-chloromethylpyridine, which can be adapted for 2,3-bis(chloromethyl) derivatives by controlling reaction conditions.
Catalytic Chlorination Using PdCl2/Al2O3 Catalyst
- Starting Material: 3-methylpyridine vapor
- Reagents: Chlorine gas
- Catalyst: PdCl2 supported on Al2O3
- Conditions: Vapor phase chlorination at 250–280 °C, residence time ~5 seconds
- Process: Chlorination occurs on the methyl substituents to form chloromethyl groups. The flow rates of chlorine gas influence yield and selectivity.
- Yield: Approximately 49.5% under optimized conditions.
- Reference: Detailed in patent CN107628989A, this method offers a controlled catalytic approach to chloromethylation.
Multi-step Synthesis via Nicotinic Acid Derivatives
This route involves several transformations to introduce chloromethyl groups selectively:
| Step | Reaction | Key Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | Nicotinic acid + Phosphorus pentachloride | PCl5 | Reflux | 3-trichloromethylpyridine |
| 2 | Reaction with alkali metal alkoxide (R-O-M) | Alkoxide (e.g., methoxide) | Controlled temperature | Pyridine ether acetal |
| 3 | Hydrolysis with dilute aqueous acid | Dilute HCl | Reflux | Pyridone aldehyde |
| 4 | Catalytic hydrogenation | Raney nickel, H2 | 80 °C, 30 bar | Pyridylmethanol compound |
| 5 | Chlorination | Phosphorus pentachloride + phosphorus oxychloride | Reflux 7 hours | 2-chloro-5-chloromethylpyridine |
- Yield: Step 5 yields up to 96% of the chloromethylpyridine product.
- Advantages: High purity (boiling point 70–80 °C at 1 mbar), well-defined intermediates, and scalable.
- Reference: This detailed stepwise synthesis is described in US Patent 4958025 and provides a robust method for preparing chloromethylpyridines.
Oxidation and Chlorination via 3-Picolinic Acid Intermediates
- Starting Material: 3-methylpyridine
- Step 1: Oxidation to 3-picolinic acid using potassium permanganate in water at 85–90 °C
- Step 2: Esterification with methanol under acidic conditions to methyl pyridine-3-carboxylate
- Step 3: Reduction to 3-pyridinemethanol
- Step 4: Reaction with thionyl chloride to form 3-(chloromethyl)pyridine hydrochloride
- Note: This method is more relevant for mono-chloromethyl derivatives but can be adapted for bis-substituted pyridines with appropriate starting materials.
- Reference: CN105085377A patent outlines this route with detailed molar ratios and conditions.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Direct chlorination with trichloroisocyanuric acid | 2-chloro-3-methylpyridine | Trichloroisocyanuric acid | 80–200 °C, no solvent | High (not specified) | Safer, solvent-free, no waste water | Requires initiator or light source |
| Catalytic vapor phase chlorination | 3-methylpyridine | Cl2, PdCl2/Al2O3 catalyst | 250–280 °C, gas phase | ~49.5 | Controlled, catalytic | Moderate yield, requires catalyst handling |
| Multi-step via nicotinic acid | Nicotinic acid | PCl5, alkoxide, Raney Ni, PCl5/POCl3 | Reflux, H2 pressure | Up to 96 (final step) | High purity, scalable | Multi-step, complex |
| Oxidation and chlorination via 3-picolinic acid | 3-methylpyridine | KMnO4, MeOH, SOCl2 | 85–90 °C oxidation, acid catalysis | Not specified | Well-defined intermediates | Longer synthesis, multiple steps |
Research Findings and Notes
- Selectivity: Controlling chlorination to achieve bis(chloromethyl) substitution without over-chlorination or ring chlorination is critical. Using trichloroisocyanuric acid or catalytic systems allows better selectivity than chlorine gas alone.
- Safety and Environmental Impact: Methods avoiding chlorine gas and aqueous waste are preferred industrially. The trichloroisocyanuric acid method avoids acidic tail gas and wastewater, improving environmental footprint.
- Catalyst Use: PdCl2/Al2O3 catalysts enable gas-phase chlorination with moderate yields but require precise flow and temperature control.
- Multi-step routes: Although more complex, multi-step syntheses via nicotinic acid derivatives yield high purity products suitable for pharmaceutical intermediates.
- Scalability: The multi-step process with phosphorus pentachloride and catalytic hydrogenation is well-documented for scale-up due to high yields and product purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methylpyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and methylpyridine compounds.
Scientific Research Applications
5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biochemical assays and as a reagent in molecular biology.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride involves its reactivity with various biological molecules. The chloromethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of biological processes. This reactivity makes it useful in the development of drugs that target specific molecular pathways.
Comparison with Similar Compounds
Structural and Molecular Differences
†Inferred formula assumes free base (C₇H₆Cl₃N) + HCl.
‡Inferred from substituent positions and salt form.
Physicochemical Properties
Key Observations
Halogen Influence :
- The 5-bromo analog (254.94 g/mol) has a higher molecular weight than the chloro derivative (if free base: ~226.9 g/mol). Bromine enhances electrophilicity, making it more reactive in substitution reactions compared to chlorine .
- The iodo analog () likely exhibits superior leaving-group properties in cross-coupling reactions due to iodine’s polarizability, though its stability may be lower .
Hydrochloride Salt Effects :
- The hydrochloride form improves aqueous solubility compared to the free base. This is critical for biological applications but may reduce thermal stability.
Synthetic Utility :
Biological Activity
5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound's unique structure, characterized by chloromethyl groups, enhances its reactivity with various biological targets, making it a significant subject of study in medicinal chemistry and pharmacology.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to alterations in the structure and function of these biomolecules, which is crucial for understanding its potential therapeutic applications. The compound's mechanism of action includes:
- Enzyme Inhibition : The chloromethyl groups can interact with active sites of enzymes, potentially leading to inhibition. This property is valuable in developing enzyme inhibitors for therapeutic purposes.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, indicating potential applications in treating infections.
Case Studies and Research Findings
Several studies have investigated the biological activity and safety profiles of this compound. Key findings include:
- Antimicrobial Properties : Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, a study highlighted its effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Cytotoxicity Studies : In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The compound showed IC50 values indicative of moderate potency against certain tumor cell lines, warranting further exploration for anticancer applications .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the chloromethyl groups can significantly impact the biological activity of the compound. For example, variations in substitution patterns have been linked to enhanced potency against specific targets .
Comparative Analysis
A comparison with similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,6-Bis(chloromethyl)pyridine | Structure | Similar reactivity but less potent |
| 2-Chloromethylpyridine | Structure | Lower biological activity |
| 5-Bromo-2,3-bis(chloromethyl)pyridine | Structure | Exhibits antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride, and what key parameters influence reaction efficiency?
- Methodological Answer : The compound is synthesized via chloromethylation using methyl chloromethyl ether (MOMCl) and Lewis acids like ZnCl₂ under anhydrous conditions. Continuous flow synthesis improves reproducibility by maintaining precise temperature (e.g., 60–80°C) and pressure control. Critical parameters include moisture exclusion (to prevent hydrolysis of chloromethyl groups) and stoichiometric ratios of reactants. Side reactions, such as over-chlorination, can be mitigated by incremental reagent addition .
Q. How can spectroscopic techniques characterize the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for chloromethyl (–CH₂Cl) groups appear at δ 4.5–5.0 ppm (¹H) and δ 40–45 ppm (¹³C). Pyridine ring protons resonate downfield (δ 7.5–8.5 ppm).
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 235.97 (M⁺) confirm the molecular formula C₇H₆Cl₃N.
- XRD : Resolve crystal packing and halogen bonding patterns, particularly Cl···Cl interactions .
Q. What are the primary reactivity patterns of the chloromethyl groups in this compound?
- Methodological Answer : Chloromethyl groups undergo nucleophilic substitution (SN²) with amines, thiols, or alkoxides. For example, reaction with sodium azide yields azidomethyl derivatives, while thiourea produces thiol-functionalized analogs. Steric hindrance from the pyridine ring may slow reactivity at the 2-position compared to the 3-position. Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for nucleophilic substitutions involving this compound?
- Methodological Answer : Discrepancies often arise from trace moisture or variable catalyst activity. Strategies include:
- Control Experiments : Conduct reactions under inert atmospheres (Ar/N₂) with molecular sieves.
- Catalyst Screening : Test ZnCl₂ vs. FeCl₃ to assess Lewis acid efficiency.
- Kinetic Monitoring : Use in-situ FTIR or NMR to track intermediate formation and by-products like HCl .
Q. What strategies optimize regioselectivity in functionalizing the two chloromethyl groups?
- Methodological Answer :
- Computational Modeling (DFT) : Predict electrophilic susceptibility at each chloromethyl site. The 3-position is typically more reactive due to reduced steric hindrance.
- Stepwise Functionalization : Protect one chloromethyl group (e.g., using trityl chloride) before modifying the other.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at sterically accessible sites .
Q. How does the compound’s dual chloromethyl substitution influence its application in coordination chemistry?
- Methodological Answer : The chloromethyl groups act as bridging ligands for transition metals (e.g., Cu²⁺, Pd²⁺). For example, with Cu(I), it forms dinuclear complexes stabilized by pyridine π-backbonding. XAS (X-ray absorption spectroscopy) and magnetic susceptibility measurements validate metal-ligand bonding modes. Comparative studies with mono-chloromethyl analogs show enhanced stability in multi-metal frameworks .
Q. What are the challenges in scaling up synthesis while minimizing hazardous by-products?
- Methodological Answer :
- By-Product Mitigation : Replace batch reactors with continuous flow systems to reduce HCl gas evolution.
- Green Chemistry : Explore ionic liquids as recyclable solvents to minimize waste.
- Process Analytics : Implement inline GC-MS to detect and quantify chlorinated impurities (e.g., dichloromethane) .
Key Considerations for Researchers
- Contradiction Analysis : Conflicting data on reaction yields often stem from unaccounted variables (e.g., trace water). Validate protocols via round-robin testing across labs.
- Advanced Applications : Explore the compound’s role in synthesizing kinase inhibitors by functionalizing chloromethyl groups with pharmacophores (e.g., urea moieties) .
- Safety : Handle with gloveboxes due to lachrymatory HCl emissions during reactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
